4-ethyl-9,9-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione
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Overview
Description
4-ethyl-9,9-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione is a complex heterocyclic compound that belongs to the class of pyrimidoisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring fused pyrimidine and isoquinoline rings, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-9,9-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione typically involves multi-step reactions starting from readily available precursors. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc) in n-butanol (n-BuOH) under reflux conditions . Another approach includes reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as optimizing reaction conditions for scale-up and ensuring high yields and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-9,9-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogenated solvents like chloroform (CHCl3) or dichloromethane (DCM) with appropriate nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-ethyl-9,9-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 4-ethyl-9,9-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and the structure-activity relationship of the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds have similar fused ring structures and exhibit diverse biological activities.
Pyrido[2,3-d]pyrimidines: Known for their antiproliferative and antimicrobial properties.
Pyrimidino[4,5-d][1,3]oxazines: These compounds are studied for their potential therapeutic applications.
Uniqueness
4-ethyl-9,9-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione is unique due to its specific substitution pattern and the presence of both pyrimidine and isoquinoline rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C15H17N3O3 |
---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
4-ethyl-9,9-dimethyl-8,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7-trione |
InChI |
InChI=1S/C15H17N3O3/c1-4-18-12-11(13(20)17-14(18)21)8-5-15(2,3)6-10(19)9(8)7-16-12/h7H,4-6H2,1-3H3,(H,17,20,21) |
InChI Key |
OAXZSVGRGXGMIY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=NC=C3C(=C2C(=O)NC1=O)CC(CC3=O)(C)C |
Origin of Product |
United States |
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